4-Ethoxy-3-(trifluoromethyl)benzylamine
Overview
Description
4-Ethoxy-3-(trifluoromethyl)benzylamine is a chemical compound with the CAS Number: 1206593-27-2 . It has a molecular weight of 219.21 and its IUPAC name is (4-ethoxy-3-(trifluoromethyl)phenyl)methanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2,6,14H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 219.21 .Scientific Research Applications
Chemical Synthesis and Functionalized Compounds : A study by Volle and Schlosser (2002) discusses the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which is closely related to 4-Ethoxy-3-(trifluoromethyl)benzylamine. This compound was used to create trifluoromethyl-substituted phthalates or benzoates, demonstrating its utility in synthesizing functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).
Industrial Production and Cost Reduction : Liu Shuang-xi (2012) synthesized a compound related to this compound, specifically 4-(2-dimethylamino)-ethoxy benzylamine, with the aim of reducing production costs. This synthesis used N,N-dimethylethanolamine as a starting material, demonstrating the chemical's role in creating more cost-effective production methods (Liu Shuang-xi, 2012).
Medicinal Chemistry and Drug Design : A 2013 study by Miura et al. explored the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, a category that includes this compound. This study is significant in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines, which can be crucial in drug design (Miura, Feng, Ma, & Yu, 2013).
Pharmaceutical Applications in Histamine Receptor Antagonism : Research by Apodaca et al. (2003) found that 4-(Aminoalkoxy)benzylamines, closely related to this compound, were potent human histamine H3 receptor antagonists. This finding highlights the pharmaceutical applications of these compounds in potentially treating conditions related to histamine activity (Apodaca, Dvorak, Xiao, Barbier, Boggs, Wilson, Lovenberg, & Carruthers, 2003).
Applications in Organic Chemistry and Reactions : Angelastro et al. (1992) investigated the use of a compound containing a benzylamine group in the preparation of a peptidyl 2,2-difluoro-3-aminopropionate. This study underscores the role of such compounds in advanced organic synthesis and potential applications in creating proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous . It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to affect the respiratory system .
Mode of Action
It is known to interact with its targets, causing changes in the function of the respiratory system .
Biochemical Pathways
It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives , suggesting it may play a role in the synthesis of these compounds.
Pharmacokinetics
It is known that the compound is a liquid at ambient temperature , which may influence its bioavailability.
Result of Action
It is known to cause severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
[4-ethoxy-3-(trifluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHXTNRZYWWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247141 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1206593-27-2 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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